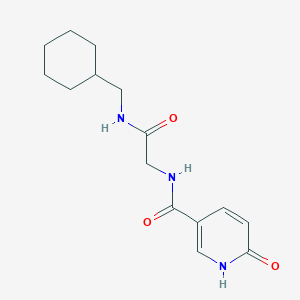

N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a chemical entity that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses a series of monoamidic derivatives of cyclohexanedicarboxylic acids, which are evaluated for their inhibitory activity against angiotensin-converting enzyme (ACE). This suggests that the compound could potentially be designed or evaluated for similar biological activities.

Synthesis Analysis

The synthesis of related compounds, as described in paper , involves the preparation of hydroxamic derivatives of cyclohexane series, with a marked increase in potency upon alkylation of the amidic nitrogen. This indicates that the synthesis of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" could involve similar strategies, such as the introduction of an alkyl group to the nitrogen atom to potentially increase biological activity.

Molecular Structure Analysis

Paper provides insights into the molecular structure of related compounds through crystallographic studies. The compounds studied exhibit an intramolecular hydrogen bond, which is a structural feature that could also be present in the compound of interest. Molecular mechanics calculations suggest conformational flexibility, which could be relevant for the binding of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" to biological targets.

Chemical Reactions Analysis

The compound may undergo chemical reactions similar to those described in paper , where N-alkenyl pyridine carboxamides undergo a dearomatizing cyclization. This reaction is initiated by pyridine acylation and results in the formation of spirocyclic dihydropyridines. Such reactions could be explored for the synthesis or modification of "N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" to obtain derivatives with potentially interesting biological properties.

Physical and Chemical Properties Analysis

Although the papers provided do not directly discuss the physical and chemical properties of the compound , they do offer a framework for predicting such properties. For example, the presence of a cyclohexyl group and a dihydropyridine core, as seen in the related compounds, may suggest certain solubility characteristics, stability under physiological conditions, and the potential for forming salts or crystalline forms, which are important for drug development.

Applications De Recherche Scientifique

Hydrogen Bonding Studies

Research on similar compounds, such as enaminones, has focused on their crystal structures and hydrogen bonding. For example, Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of three anticonvulsant enaminones. They found that the cyclohexene rings adopt sofa conformations and explored the significant disorder of the carbomethoxy groups, caused by rotation around the C-C(OOC) single bond. This research helps in understanding the structural and bonding characteristics of related compounds (Kubicki, Bassyouni & Codding, 2000).

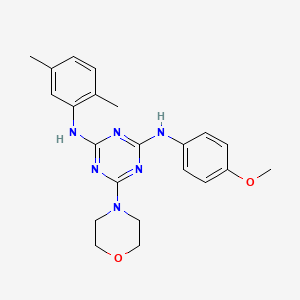

Synthesis of Derivatives and Potential Applications

The synthesis of pyrimidine-5-carboxamide derivatives, as reported by Dotsenko et al. (2013), involves the interaction of amino thioxopropanamides with anilinomethylene derivatives of various compounds. This process leads to the formation of related derivatives, which upon alkylation form 4-(alkylthio)pyrimidine-5-carboxamide derivatives. These synthetic pathways can provide insights into producing similar derivatives from N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Dotsenko et al., 2013).

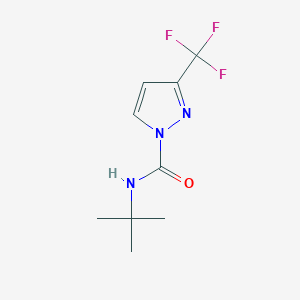

Computational Studies and Non-linear Optical Properties

Jayarajan et al. (2019) conducted experimental and computational studies on related compounds, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into the potential applications of N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in fields like optoelectronics and molecular docking, which are vital for drug design and other scientific applications (Jayarajan et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

N-[2-(cyclohexylmethylamino)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c19-13-7-6-12(9-17-13)15(21)18-10-14(20)16-8-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,10H2,(H,16,20)(H,17,19)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUFZGRPTXYUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CNC(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((cyclohexylmethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)

![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)